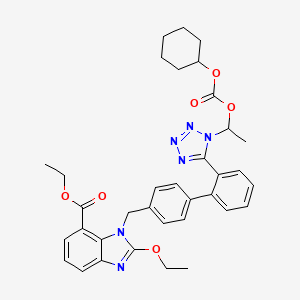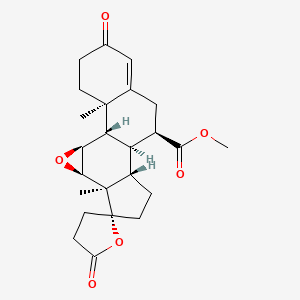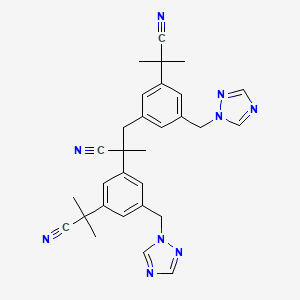
Anastrozole Dimer Impurity
Vue d'ensemble
Description
Anastrozole Dimer Impurity is a specific form of impurity that can occur in the pharmaceutical compound Anastrozole . Anastrozole is a medication primarily used in the treatment and prevention of breast cancer . The dimer impurity occurs when two Anastrozole molecules join together, forming a complex with a molecular formula of C30H31N9 and a molecular weight of 517.63 .
Applications De Recherche Scientifique
Characterization and Analysis of Impurities
- Anastrozole impurities, including dimer impurities, have been characterized using various spectroscopic methods. One study isolated and characterized three impurities in anastrozole, including the dimer impurity, using high-performance liquid chromatography (HPLC), LC-MS/MS, GCMS, and NMR (Hiriyanna & Basavaiah, 2008).
- Another research focused on the forced decomposition behavior of anastrozole under different stress conditions. It highlighted the identification of degradation products and impurities, contributing to the understanding of anastrozole's stability (Reddy et al., 2009).
Method Development for Impurity Detection
- A study developed a sensitive HPLC method for simultaneous determination of anastrozole and its impurities. This method helps in the analysis of anastrozole and the detection of its impurities, including dimers (Gomes & García, 2012).
Synthesis Optimization and Impurity Reduction
- Research has been conducted on the synthesis of anastrozole using phase-transfer catalysts. This method aimed to increase yield and reduce impurity formation, including dimer impurities (Quyen et al., 2015).
Impurity Impact on Drug Stability
- A study conducted LC-MS/MS and NMR spectroscopy to identify and characterize new degradation products of anastrozole, including its dimer impurities. This research provides insights into the stability and degradation pathways of anastrozole (Sitaram et al., 2011).
Mécanisme D'action
Target of Action
Anastrozole Dimer Impurity is the dimerized form of the aromatase inhibitor Anastrozole . Anastrozole’s primary target is the enzyme aromatase . Aromatase is responsible for the conversion of androgens to estrogens in the body . By inhibiting this enzyme, Anastrozole effectively reduces the levels of circulating estrogen .
Mode of Action
Anastrozole, and by extension its dimer impurity, works by competitively binding to the aromatase enzyme . This prevents the enzyme from interacting with its normal substrates, the androgens . As a result, the conversion of androgens to estrogens is inhibited, leading to a decrease in circulating estrogen levels .
Biochemical Pathways
The primary biochemical pathway affected by Anastrozole is the aromatization of androgens to estrogens . This process is crucial in the regulation of estrogen-responsive breast cancer . By inhibiting aromatase, Anastrozole disrupts this pathway, reducing estrogen levels and thereby limiting the growth of estrogen-responsive tumors .
Pharmacokinetics
The pharmacokinetics of Anastrozole involve absorption, distribution, metabolism, and excretion (ADME). Anastrozole is well-absorbed in animals . It is primarily metabolized in the liver, with about 85% of the dose undergoing hepatic metabolism . The clearance of Anastrozole can be altered in patients with hepatic impairment . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for Anastrozole .
Result of Action
The primary result of Anastrozole’s action is a significant reduction in circulating estrogen levels . This leads to a decrease in the growth of estrogen-responsive breast cancer cells . In postmenopausal women, drugs such as Anastrozole can inhibit aromatization of androgen in vivo by >99%, often decrease circulating estrogens to undetectable levels, and in hormone-dependent breast cancers, reduce tumor proliferation .
Action Environment
The action of Anastrozole can be influenced by environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Anastrozole . Additionally, patient-specific factors such as liver function can impact the clearance and overall effectiveness of the drug . An environmental risk assessment of Anastrozole suggested that the use of Anastrozole presents an insignificant risk to the environment .
Analyse Biochimique
Biochemical Properties
Anastrozole Dimer Impurity is a compound with a molecular formula of C30H31N9 and a molecular weight of 517.63 . It is oxidized to hydroxyanastrozole mainly by CYP3A4/5 and glucuronidated to anastrozole glucuronide predominantly by UGT1A4 .
Cellular Effects
Anastrozole, the parent compound, is known to interfere with the production of estrogen in the body, limiting the growth of hormone-sensitive breast tumors .
Molecular Mechanism
Anastrozole, the parent compound, works by inhibiting aromatase in the peripheral tissues, which leads to a decrease in the quantity of estradiol . This decrease in circulating estradiol levels has therapeutic effects in estrogen-dependent breast tumors in postmenopausal women .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Anastrozole, the parent compound, has been shown to provide near-maximal suppression of serum intratumoural oestrogens to below detectable levels .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Anastrozole, the parent compound, has been shown to cause pregnancy failure in rabbits at doses equal to or greater than 16 times the recommended human dose on a mg/m2 basis .
Metabolic Pathways
This compound is primarily metabolized in the liver via oxidation and glucuronidation to a number of inactive metabolites, including hydroxyanastrozole (both free and glucuronidated) and anastrozole glucuronide .
Propriétés
IUPAC Name |
2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTYKNGXUMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216898-82-6 | |
| Record name | 1,3-Benzenediacetonitrile, alpha1-((3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)methyl)-alpha1,alpha3,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216898826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANASTROZOLE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VKU89D7HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






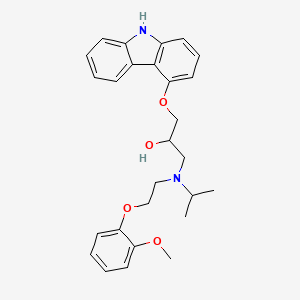
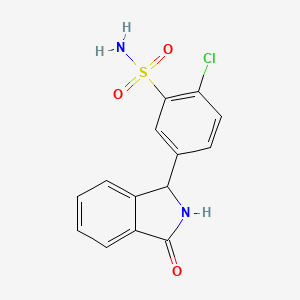
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)

